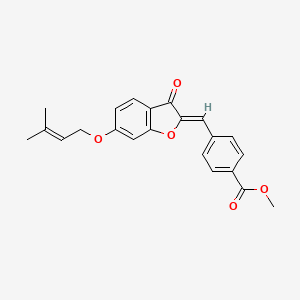

(Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(3-methylbut-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-14(2)10-11-26-17-8-9-18-19(13-17)27-20(21(18)23)12-15-4-6-16(7-5-15)22(24)25-3/h4-10,12-13H,11H2,1-3H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHPUTJGJBPVBB-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is a fluorinated organic compound notable for its trifluoromethyl group and amine functional group. These structural features contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 177.6 g/mol

- CAS Number : 2095384-21-5

The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively, while the amine group facilitates interactions through hydrogen bonding and ionic interactions with biological targets.

The mechanism of action of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride primarily involves its role as a ligand that interacts with various molecular targets. The lipophilic nature of the trifluoromethyl group allows for enhanced membrane penetration, while the amine functionality enables significant reactivity with biological molecules. This compound has been shown to modulate enzyme activity and receptor interactions within biological systems.

1. Enzyme Modulation

Research indicates that 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride can act as an inhibitor for specific enzymes. For instance, it has been studied for its potential to inhibit leukotriene receptors, which are involved in inflammatory responses.

Table 1: Inhibitory Activity Against Leukotrienes

| Compound | pKi Value | Activity Concentration |

|---|---|---|

| 4,4,4-Trifluoro-2-methylbutan-1-amine | 9.4 | Low nanomolar range |

2. Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Studies have shown that it enhances the efficacy of existing antibiotics against multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group significantly improves binding affinity and efficacy in inhibiting EthR ligands.

Table 2: Efficacy Against Mycobacterium tuberculosis

| Compound | EC50 (μM) | Binding Affinity (ΔTm) |

|---|---|---|

| Trifluoroalkylated derivative | 0.29 | +8.5 °C |

| Control compound | >20 | - |

3. Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anti-inflammatory treatments : Due to its inhibitory effects on leukotriene receptors.

- Antimicrobial therapies : Particularly against resistant strains of bacteria.

Case Studies

Recent studies have explored the compound's role in cancer research, particularly its effects on cell viability and proliferation in various cancer cell lines. For example, derivatives of this compound have shown promise in inhibiting tumor growth in xenograft models without significant toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity; †Calculated using ChemDraw.

Key Observations:

- Substituent Effects: The 3-methylbut-2-en-1-yl group in the target compound introduces steric bulk and moderate electron-donating effects, which may enhance solubility in nonpolar solvents compared to the 2,6-dichlorobenzyl analogue (). The 5-methylfuran substituent () contributes π-electron density, favoring charge-transfer interactions in materials applications. Its lower molecular weight (428.41 g/mol) compared to the dichloro analogue suggests better bioavailability . The hydroxybenzylidene hydrazino group in ’s compound enables hydrogen bonding, reflected in its high melting point (314–315°C), unlike the target compound, which lacks H-bond donors .

Key Observations:

- Spectral Differences : The target compound’s IR lacks the SO₂ (1160 cm⁻¹) and C≡N (2235 cm⁻¹) peaks seen in ’s compound, confirming distinct functionalization. Its ¹H-NMR δ 5.30 signal corresponds to the (Z)-configured double bond .

- Synthesis : The dichlorobenzyl analogue requires harsh halogenation conditions, while the furan derivative () employs milder aldol condensation. The target compound likely follows a similar pathway to , using acid-catalyzed esterification .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing synthetic yield of this benzofuran-based compound?

- Methodological Answer : Key parameters include:

- Temperature : Reactions often proceed optimally between 60–80°C to balance reactivity and side-product formation (e.g., condensation steps) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .

- Catalysts : Use Lewis acids like TiCl₄ for regioselective benzofuran ring formation, as noted in analogous syntheses .

- Reaction Monitoring : Thin-layer chromatography (TLC) with a 8:2 hexane:ethyl acetate mobile phase is effective for tracking progress .

Q. How can spectroscopic techniques validate the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the Z-configuration of the exocyclic double bond via coupling constants (J = 10–12 Hz for transoid protons) and aromatic integration .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and benzofuran C-O-C bands at 1250–1300 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₂O₆) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be mitigated?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect undesired isomers (e.g., E-configuration) formed during condensation. Adjust pH to 6–7 to favor Z-isomer stability .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during benzofuran ring formation, then deprotect with TBAF .

- Kinetic Control : Shorten reaction times (<24 hrs) to limit thermodynamic product formation .

Q. What computational approaches predict this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the benzofuran core’s similarity to known anti-inflammatory scaffolds .

- PASS Analysis : Predict activity spectra (e.g., antimicrobial or enzyme inhibition) based on structural motifs like the 3-oxobenzofuran moiety .

- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. How can contradictory NMR data be resolved for structural confirmation?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and 50°C to distinguish dynamic effects (e.g., hindered rotation) from structural ambiguity .

- 2D-COSY/HMBC : Correlate protons on the 3-methylbut-2-en-1-yl chain with adjacent carbons to confirm substitution patterns .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.